8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid
Description
Discovery and Historical Context
The synthesis of this compound reflects broader advancements in quinoline chemistry during the late 20th century. While naturally occurring quinolines like quinine have been studied since the 19th century, this ethyl- and thienyl-substituted derivative represents a modern synthetic achievement. Its development aligns with efforts to optimize quinoline scaffolds for enhanced bioavailability and target specificity in medicinal chemistry.
Early reports of structurally analogous compounds, such as 2-(2-thienyl)quinoline-4-carboxylic acid (CAS 31792-47-9), date to the 1970s. The introduction of the ethyl group at the 8-position likely arose from subsequent structure-activity relationship studies aiming to modulate steric and electronic properties. Contemporary synthetic routes, including multicomponent reactions and TMSCl-mediated cyclizations, have improved access to this class of molecules.
Structural Features and Functional Groups
The molecular architecture of this compound (C₁₆H₁₃NO₂S, MW 283.35) integrates three critical components:
- Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions and metal coordination.
- Ethyl substituent : Positioned at C8, this alkyl group enhances lipophilicity and may influence conformational stability.
- 2-Thienyl moiety : A sulfur-containing heterocycle at C2 that contributes to electron delocalization and potential thiol-mediated binding.
- Carboxylic acid group : At C4, this polar functional group facilitates salt formation, hydrogen bonding, and derivatization into amides or esters.
The planar quinoline system and non-planar thienyl group create a stereoelectronic profile distinct from simpler quinoline derivatives. X-ray crystallography of related compounds reveals dihedral angles of ~30° between the quinoline and thienyl planes, suggesting moderate conjugation.
Significance in Organic and Medicinal Chemistry
This compound exemplifies strategic functionalization of the quinoline scaffold for dual applications:
Organic Synthesis
- Serves as a precursor for acyl chloride derivatives (e.g., 8-ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride, CAS 1160261-11-9), enabling nucleophilic substitutions.
- Participates in multicomponent reactions to generate hybrid heterocycles with antimicrobial and antitumor activity.
- The carboxylic acid group allows conjugation to polymeric matrices for catalytic or sensing applications.
Medicinal Chemistry
- Quinoline-4-carboxylic acids demonstrate validated bioactivity against leukemia (L1210) and melanoma (B16) cell lines.
- Hybridization with thienyl groups may enhance blood-brain barrier penetration compared to purely aromatic quinolines.
- Potential protease inhibition via coordination of the quinoline nitrogen and carboxylic acid to active-site residues.
Properties
IUPAC Name |
8-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-10-5-3-6-11-12(16(18)19)9-13(17-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBPKJGATHKMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 8-ethylquinoline-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol . The reaction mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various quinoline and thiophene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their properties are summarized below:
*Calculated based on formula.
Key Observations:
- Substituent Bulk: The ethyl group at position 8 (vs.
- Aromatic Heterocycles : The 2-thienyl group (sulfur-containing) in the target compound contrasts with furyl (oxygen-containing) or phenyl groups. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to phenyl or methoxyphenyl .
Biological Activity
8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound possesses a unique structural profile due to the presence of both ethyl and thienyl groups, which may contribute to its diverse pharmacological effects.
- Molecular Formula : C₁₆H₁₃NO₂S
- Molecular Weight : 283.35 g/mol
- CAS Number : 725705-53-3
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets, such as enzymes and receptors, potentially leading to inhibition or activation of specific cellular pathways. This interaction can result in significant physiological responses, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds related to this compound demonstrate effectiveness against a range of bacterial strains. A review highlighted the efficacy of quinoline-4-carboxylic acids against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
Antiviral Activity
Quinoline derivatives have also been explored for their antiviral properties. A study indicated that certain quinolines exhibit activity against various viral strains, including HIV and herpes viruses . The potential of this compound in this regard remains a promising area for further research.
Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented. Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation in vitro. Notably, studies have shown selective cytotoxicity against specific cancer cell lines, such as H460 and MKN-45 .
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 5 |
| MKN-45 | 7 |
| HT-29 | 15 |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Anticancer Evaluation : In a recent investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it exhibited potent anticancer activity with low IC50 values in selected cell lines, suggesting its viability as a lead compound for cancer therapy .
- Antiviral Research : A comprehensive review highlighted the antiviral properties of quinolines, noting their effectiveness against various viral infections. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy in future antiviral drug development .
Q & A
Q. What synthetic routes are recommended for 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via the Doebner reaction , a three-component reaction involving aniline derivatives, 2-thienyl-substituted aldehydes, and pyruvic acid. For example:
- Step 1 : Condensation of 2-thiophenecarboxaldehyde with an ethyl-substituted aniline derivative in the presence of pyruvic acid under reflux conditions (water or ethanol as solvent).
- Step 2 : Acid-catalyzed cyclization to form the quinoline core. Catalysts like V₂O₅/Fe₃O₄ enhance efficiency and yield .
Critical Parameters : - Temperature : Higher temperatures (e.g., 90–100°C) improve cyclization but may degrade sensitive functional groups.
- Solvent : Polar aprotic solvents (e.g., DMF) favor thienyl group incorporation, while aqueous solvents simplify purification .
Yield Optimization : Purification via recrystallization (e.g., ethanol/water mixtures) typically achieves >80% purity, with LC-MS used to verify structural integrity .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl at C8, thienyl at C2) and detect impurities.
- LC-MS : Quantifies purity (>95% is standard for pharmacological studies) and identifies byproducts (e.g., incomplete cyclization intermediates).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate quinoline derivatives from residual reactants .
Data Interpretation : Compare retention times and spectral data with synthesized standards or computational predictions (e.g., PubChem entries) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility in binding pockets. To address this:
- Molecular Dynamics (MD) Simulations : Simulate the compound’s interaction with targets (e.g., bacterial enzymes) under physiological pH and salinity.
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values, validating computational binding affinity predictions.
- X-ray Crystallography : Resolve co-crystal structures to identify unmodeled interactions (e.g., hydrogen bonds with thienyl sulfur) .
Example : If MD predicts strong binding to DNA gyrase but assays show weak activity, check for metabolite interference or assay buffer incompatibility .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematic Derivative Synthesis :
- Modify the ethyl group : Replace with bulkier substituents (e.g., cyclopropyl) to enhance membrane permeability.
- Thienyl Substitution : Introduce electron-withdrawing groups (e.g., Cl at C5 of thiophene) to improve target binding.
Assay Design : - In vitro : Test derivatives against panels of enzymes (e.g., cytochrome P450 for metabolic stability).
- In vivo : Use murine infection models to correlate SAR with efficacy.
Data Analysis : Plot logP vs. IC₅₀ to identify optimal hydrophobicity ranges .
Q. What are the key considerations for designing stability and solubility studies for this compound?
- Methodological Answer : Stability :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC.
- Light Sensitivity : Store samples under UV light and compare degradation rates with dark controls.
Solubility : - Co-solvent Systems : Use DMSO/PBS mixtures to achieve >1 mg/mL solubility for cell-based assays.
- Salt Formation : Test sodium or hydrochloride salts to enhance aqueous solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
